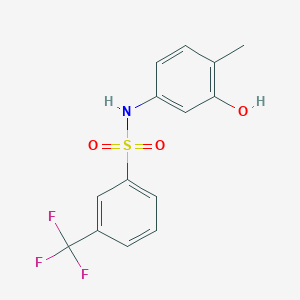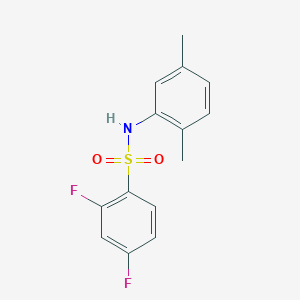
N-(3-hydroxy-4-methylphenyl)-3-(trifluoromethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-hydroxy-4-methylphenyl)-3-(trifluoromethyl)benzenesulfonamide, also known as compound 991, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various diseases. The compound has been found to exhibit potent inhibitory activity against several enzymes and has shown promising results in preclinical studies.
作用機序
Compound 991 exerts its pharmacological effects through the inhibition of various enzymes. The N-(3-hydroxy-4-methylphenyl)-3-(trifluoromethyl)benzenesulfonamide has been shown to inhibit carbonic anhydrases by binding to the active site of the enzyme and blocking the catalytic activity. Carbonic anhydrases play a crucial role in various physiological processes, including acid-base balance, respiration, and bone resorption. The inhibition of carbonic anhydrases has been shown to have therapeutic benefits in the treatment of several diseases, including glaucoma, epilepsy, and cancer. Compound 991 has also been shown to inhibit histone deacetylases, which are enzymes that regulate gene expression and play a crucial role in the development of cancer. The inhibition of histone deacetylases has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound 991 has been shown to inhibit metalloproteinases, which are enzymes that play a crucial role in the degradation of extracellular matrix proteins. The inhibition of metalloproteinases has been shown to have therapeutic benefits in the treatment of several diseases, including arthritis and cancer.
Biochemical and Physiological Effects:
Compound 991 has been shown to exhibit several biochemical and physiological effects. The this compound has been shown to inhibit the activity of carbonic anhydrases, histone deacetylases, and metalloproteinases, which play crucial roles in various physiological processes. The inhibition of these enzymes has been shown to have therapeutic benefits in the treatment of various diseases. Additionally, this compound 991 has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. The this compound has also been shown to exhibit good pharmacokinetic properties, including high oral bioavailability and good tissue penetration.
実験室実験の利点と制限
Compound 991 has several advantages and limitations for lab experiments. The N-(3-hydroxy-4-methylphenyl)-3-(trifluoromethyl)benzenesulfonamide exhibits potent inhibitory activity against several enzymes and has shown promising results in preclinical studies. The this compound has also been shown to exhibit good pharmacokinetic properties, including high oral bioavailability and good tissue penetration. However, the this compound has some limitations, including its low solubility in water and its potential toxicity. Additionally, the this compound requires further optimization to improve its potency and selectivity.
将来の方向性
There are several future directions for the development of N-(3-hydroxy-4-methylphenyl)-3-(trifluoromethyl)benzenesulfonamide 991. The this compound has shown promising results in preclinical studies, and further optimization is required to improve its potency and selectivity. Additionally, the this compound has potential therapeutic applications in the treatment of various diseases, including cancer, inflammatory diseases, and infectious diseases. Future studies should focus on the development of new therapeutic agents based on this compound 991 and the evaluation of their efficacy and safety in clinical trials. Additionally, further studies are required to elucidate the mechanism of action of this compound 991 and its potential interactions with other drugs.
合成法
The synthesis of N-(3-hydroxy-4-methylphenyl)-3-(trifluoromethyl)benzenesulfonamide 991 involves several steps, including the preparation of starting materials, the formation of intermediates, and the final coupling reaction. The starting materials include 4-methylphenol, trifluoromethylbenzenesulfonyl chloride, and hydroxylamine hydrochloride. The intermediates are formed through several chemical reactions, including nitration, reduction, and acylation. The final coupling reaction involves the reaction of the intermediate with the starting material to form this compound 991. The synthesis method has been optimized to yield high purity and high yield of the this compound.
科学的研究の応用
Compound 991 has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrases, histone deacetylases, and metalloproteinases. The N-(3-hydroxy-4-methylphenyl)-3-(trifluoromethyl)benzenesulfonamide has also been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. The scientific research application of this compound 991 includes the development of new therapeutic agents for the treatment of various diseases, including cancer, inflammatory diseases, and infectious diseases.
特性
分子式 |
C14H12F3NO3S |
|---|---|
分子量 |
331.31 g/mol |
IUPAC名 |
N-(3-hydroxy-4-methylphenyl)-3-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C14H12F3NO3S/c1-9-5-6-11(8-13(9)19)18-22(20,21)12-4-2-3-10(7-12)14(15,16)17/h2-8,18-19H,1H3 |
InChIキー |
SPWFNVIVTBWDHB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)O |
正規SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-chloro-N-[3-(propanoylamino)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B265825.png)





![N-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B265857.png)
![4-[(2-Methyl-1-piperidinyl)sulfonyl]benzonitrile](/img/structure/B265862.png)
![4-cyano-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265864.png)
![3-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265874.png)

![2,4-difluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265887.png)
![5-bromo-N-[4-(trifluoromethoxy)phenyl]-2-thiophenesulfonamide](/img/structure/B265888.png)
